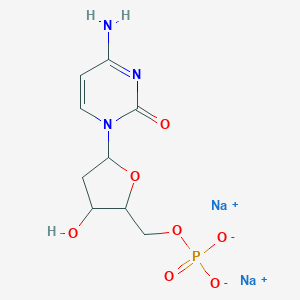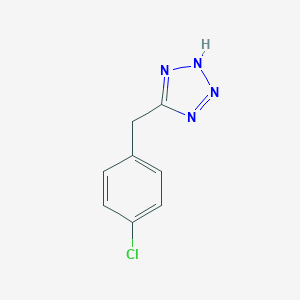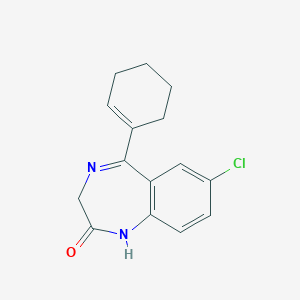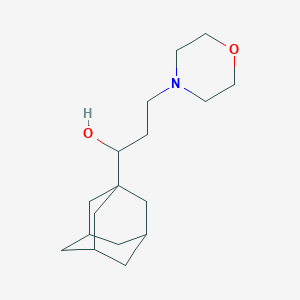
alpha-(1-Adamantyl)-4-morpholinepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(1-Adamantyl)-4-morpholinepropanol, also known as AAM, is a chemical compound that has been widely studied for its potential therapeutic applications. AAM is a morpholine derivative that exhibits unique pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Alpha-(1-Adamantyl)-4-morpholinepropanol has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to possess analgesic properties, making it a potential candidate for the treatment of chronic pain. alpha-(1-Adamantyl)-4-morpholinepropanol has also been found to exhibit anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Additionally, alpha-(1-Adamantyl)-4-morpholinepropanol has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of alpha-(1-Adamantyl)-4-morpholinepropanol is not fully understood. However, it is believed to act on the opioid and cannabinoid receptors in the brain, which are involved in pain perception and inflammation. alpha-(1-Adamantyl)-4-morpholinepropanol has also been shown to modulate the activity of certain enzymes and neurotransmitters, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Alpha-(1-Adamantyl)-4-morpholinepropanol has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. alpha-(1-Adamantyl)-4-morpholinepropanol has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, alpha-(1-Adamantyl)-4-morpholinepropanol has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-(1-Adamantyl)-4-morpholinepropanol in lab experiments is its unique pharmacological properties, which make it a potential candidate for the treatment of various diseases. Additionally, alpha-(1-Adamantyl)-4-morpholinepropanol is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using alpha-(1-Adamantyl)-4-morpholinepropanol in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on alpha-(1-Adamantyl)-4-morpholinepropanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of alpha-(1-Adamantyl)-4-morpholinepropanol and to identify any potential side effects or limitations of its use.
In conclusion, alpha-(1-Adamantyl)-4-morpholinepropanol is a chemical compound with unique pharmacological properties that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on alpha-(1-Adamantyl)-4-morpholinepropanol may lead to the development of new treatments for a variety of diseases and conditions.
Synthesemethoden
The synthesis of alpha-(1-Adamantyl)-4-morpholinepropanol involves the reaction of 1-adamantylamine with 4-formylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure alpha-(1-Adamantyl)-4-morpholinepropanol. The yield of alpha-(1-Adamantyl)-4-morpholinepropanol synthesis is typically around 60-70%.
Eigenschaften
CAS-Nummer |
15037-70-4 |
|---|---|
Produktname |
alpha-(1-Adamantyl)-4-morpholinepropanol |
Molekularformel |
C17H29NO2 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol |
InChI |
InChI=1S/C17H29NO2/c19-16(1-2-18-3-5-20-6-4-18)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-16,19H,1-12H2 |
InChI-Schlüssel |
KDEJVXIPSQTVHQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O |
Kanonische SMILES |
C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O |
Synonyme |
α-(1-Adamantyl)-4-morpholine-1-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



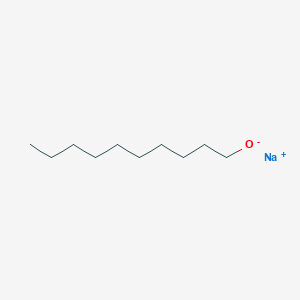
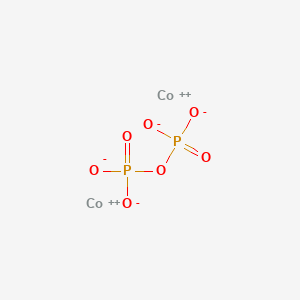
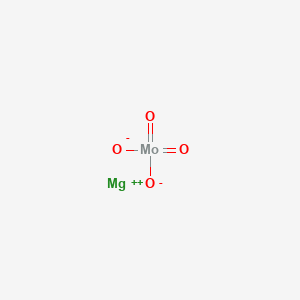
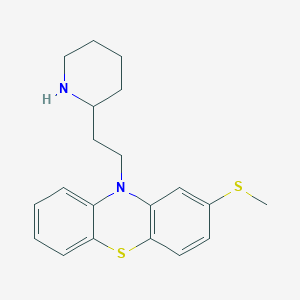
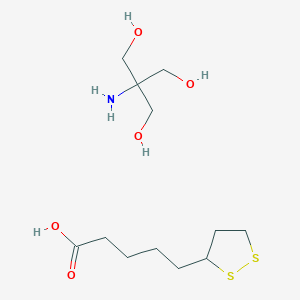

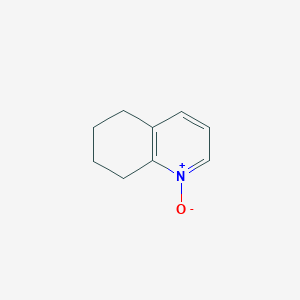
![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)

